3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide 3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887873-53-2
VCID: VC11882956
InChI: InChI=1S/C29H22N2O4/c1-34-23-17-15-22(16-18-23)30-29(33)27-26(24-9-5-6-10-25(24)35-27)31-28(32)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-18H,1H3,(H,30,33)(H,31,32)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Molecular Formula: C29H22N2O4
Molecular Weight: 462.5 g/mol

3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.: 887873-53-2

Cat. No.: VC11882956

Molecular Formula: C29H22N2O4

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide - 887873-53-2

Specification

CAS No. 887873-53-2
Molecular Formula C29H22N2O4
Molecular Weight 462.5 g/mol
IUPAC Name N-(4-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C29H22N2O4/c1-34-23-17-15-22(16-18-23)30-29(33)27-26(24-9-5-6-10-25(24)35-27)31-28(32)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-18H,1H3,(H,30,33)(H,31,32)
Standard InChI Key IELDMCLAEIZLKE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three key moieties:

  • A benzofuran scaffold (1-benzofuran-2-carboxamide), providing a planar aromatic system conducive to π-π stacking interactions.

  • A biphenyl-4-amido group at the 3-position of the benzofuran, introducing steric bulk and potential binding affinity for hydrophobic protein pockets.

  • An N-(4-methoxyphenyl) carboxamide substituent at the 2-position, contributing hydrogen-bonding capacity and electronic modulation via the methoxy group.

The IUPAC name, N-(4-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide, reflects this arrangement. The SMILES string (COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5) further illustrates the connectivity of substituents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₉H₂₂N₂O₄
Molecular Weight462.5 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
logP (Predicted)5.2
Polar Surface Area75.5 Ų

Synthesis and Chemical Preparation

Retrosynthetic Analysis

The synthesis of 3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves three principal steps:

  • Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions to yield the benzofuran ring.

  • Biphenyl Amide Introduction: Suzuki-Miyaura coupling between a boronic acid and a halogenated benzamide precursor to install the biphenyl group.

  • Methoxyphenyl Carboxamide Attachment: Condensation of the benzofuran intermediate with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring amidation occurs exclusively at the 3-position of the benzofuran.

  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates during coupling reactions.

  • Purification: Column chromatography with gradients of ethyl acetate/hexane is typically required to isolate the final product.

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (logSw ≈ -4.4) due to its high logP (5.2), favoring partitioning into lipid membranes. This property aligns with its potential as a CNS-targeting agent, though experimental ADMET data remain unreported.

Spectroscopic Signatures

  • ¹H NMR: Expected signals include a singlet for the methoxy group (δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and amide NH resonances (δ 10–11 ppm).

  • IR Spectroscopy: Stretches at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group).

Hypothesized Pharmacological Activity

Target Prediction

While direct biological data are unavailable, structural analogs suggest potential interactions with:

  • Cannabinoid Receptors (CB1/CB2): Benzofuran derivatives are known modulators of endocannabinoid signaling .

  • Kinases: The biphenyl moiety may confer affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

  • Serotonergic Receptors: Methoxyphenyl groups are common in 5-HT₂A ligands, implicating possible psychoactive effects .

Structure-Activity Relationships (SAR)

  • Benzofuran Core: Enhances metabolic stability compared to furan analogs.

  • Biphenyl Group: Increases lipophilicity and may improve blood-brain barrier permeability.

  • Methoxy Substituent: Modulates electronic effects and hydrogen-bonding capacity.

Future Research Directions

Priority Investigations

  • In Vitro Profiling: Screen against panels of GPCRs, kinases, and ion channels.

  • Crystallography: Resolve X-ray structures of the compound bound to CB1 or kinase targets.

  • Metabolic Studies: Identify major metabolites using hepatocyte models.

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